molecular formula C11H15N3O B1454038 5-Amino-N-ethyl-2,3-dihydro-1H-indole-1-carboxamide CAS No. 1094626-98-8

5-Amino-N-ethyl-2,3-dihydro-1H-indole-1-carboxamide

Cat. No. B1454038
M. Wt: 205.26 g/mol
InChI Key: JPJOKUFIQKUQGL-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Molecular Structure Analysis

Indoles are known to contain a benzopyrrole structure, which consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The specific molecular structure of “5-Amino-N-ethyl-2,3-dihydro-1H-indole-1-carboxamide” could not be retrieved.


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely depending on their specific structures . The specific physical and chemical properties of “5-Amino-N-ethyl-2,3-dihydro-1H-indole-1-carboxamide” could not be retrieved.

Scientific Research Applications

Indole Synthesis and Classification

Indole compounds, including "5-Amino-N-ethyl-2,3-dihydro-1H-indole-1-carboxamide," have been the subject of extensive research due to their presence in various natural products and pharmaceuticals. A comprehensive review by Taber and Tirunahari (2011) outlines the framework for classifying all indole syntheses, highlighting the interest in developing new methods for indole synthesis across organic chemistry. This classification aids in understanding the strategic approaches to indole construction, facilitating the discovery of new synthetic routes and the advancement of indole-based research (Taber & Tirunahari, 2011).

Tryptophan Metabolism and Biological Activities

The metabolism of tryptophan, an essential amino acid, into various metabolites including indole derivatives, plays significant roles in human health. Galligan (2018) discusses the beneficial actions of microbiota-derived tryptophan metabolites, highlighting their anti-inflammatory and metabolic effects. This research emphasizes the importance of dietary amino acids and their metabolism by gut bacteria, offering insights into potential therapeutic applications for managing metabolic diseases and inflammatory conditions (Galligan, 2018).

AMPK Activation and Independent Effects

The compound 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) is closely related to indole derivatives in its structure and biological activity. Visnjic et al. (2021) provide a systematic review on AICAr, highlighting its use as an AMPK activator and its AMPK-independent effects. This research sheds light on the complex biological activities of AICAr and its implications for metabolism, cancer research, and exercise physiology (Visnjic et al., 2021).

Ninhydrin Reaction and Amino Acid Analysis

Friedman (2004) discusses the applications of the ninhydrin reaction for analyzing amino acids, peptides, and proteins. This reaction is critical for the detection, isolation, and analysis of compounds across various scientific disciplines, demonstrating the fundamental role of amino acid analysis in research and development. The review integrates information from diverse fields, offering a comprehensive overview of the ninhydrin reaction's utility (Friedman, 2004).

Safety And Hazards

While some indole derivatives are used in medicine, others can be hazardous and should be handled with care . The specific safety and hazard information for “5-Amino-N-ethyl-2,3-dihydro-1H-indole-1-carboxamide” could not be retrieved.

properties

IUPAC Name

5-amino-N-ethyl-2,3-dihydroindole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-2-13-11(15)14-6-5-8-7-9(12)3-4-10(8)14/h3-4,7H,2,5-6,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJOKUFIQKUQGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-N-ethyl-2,3-dihydro-1H-indole-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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